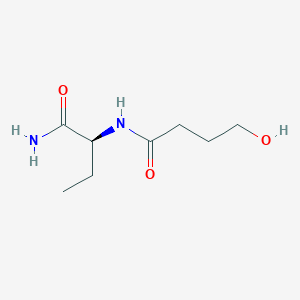

Ring-opened hydroxy levetiracetam

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H16N2O3 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

(2S)-2-(4-hydroxybutanoylamino)butanamide |

InChI |

InChI=1S/C8H16N2O3/c1-2-6(8(9)13)10-7(12)4-3-5-11/h6,11H,2-5H2,1H3,(H2,9,13)(H,10,12)/t6-/m0/s1 |

InChI Key |

ZGIMRWMZOPFQMV-LURJTMIESA-N |

Isomeric SMILES |

CC[C@@H](C(=O)N)NC(=O)CCCO |

Canonical SMILES |

CCC(C(=O)N)NC(=O)CCCO |

Origin of Product |

United States |

Contextualization of Ring Opened Hydroxy Levetiracetam Within Drug Metabolism and Degradation Studies

Significance of Metabolite and Degradation Product Profiling in Pharmaceutical Research

The profiling of metabolites and degradation products is a cornerstone of modern pharmaceutical research and drug development. numberanalytics.comtandfonline.com This systematic identification and quantification of all metabolic and breakdown products of a drug candidate provide critical insights into its fate within a biological system. numberanalytics.comnih.gov Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile is essential for predicting its efficacy and potential toxicity. numberanalytics.comnumberanalytics.com

Early identification of metabolites can reveal whether they are pharmacologically active, inactive, or potentially harmful. tandfonline.comnumberanalytics.com This knowledge allows for timely safety testing, helps in designing safer and more effective drugs, and can prevent costly late-stage failures in drug development. tandfonline.comdovepress.com Furthermore, metabolite data is a crucial component of regulatory submissions to bodies like the FDA. numberanalytics.comtandfonline.com Degradation product analysis, often conducted through forced degradation or stability studies, is equally important. It helps identify impurities that may arise during manufacturing or storage, ensuring the quality, safety, and stability of the final pharmaceutical product. sjf.edutandfonline.com

Chemical Synthesis and Mechanisms of Formation of Ring Opened Hydroxy Levetiracetam and Analogous Structures

De Novo Synthetic Routes for Ring-opened Pyrrolidone Derivatives

The synthesis of open-chain derivatives, analogous to a ring-opened levetiracetam (B1674943), can be approached through established organic chemistry methodologies. These routes focus on constructing the linear backbone with the required functional groups rather than starting with a cyclic precursor.

Strategies for Ring-Opening Reactions in Pyrrolidone Systems

The pyrrolidone ring, a cyclic amide or lactam, is generally stable but can be opened under specific chemical conditions. These reactions typically target the amide bond, which is the most reactive site within the ring.

Several strategies have been developed for the cleavage of bonds in pyrrolidine (B122466) and pyrrolidone systems:

Reductive Cleavage : The C–N bond in N-acyl pyrrolidines can be cleaved using a combination of a Lewis acid and photoredox catalysis. Current time information in Bangalore, IN.

Ring Contraction : While not a direct opening, ring contraction of larger rings like piperidines can be a route to substituted pyrrolidin-2-ones. ijpbs.com

Hydrolysis : The most direct method for opening the lactam ring is hydrolysis, which involves the cleavage of the amide bond by water. This process is significantly accelerated by acidic or basic conditions, which will be discussed in the context of degradation pathways.

Introduction of Hydroxyl Functionalities in Open-Chain Products

The target molecule contains a hydroxyl (-OH) group. In a de novo synthesis, this functionality can be introduced at various stages, either by using a hydroxylated starting material or by adding the group to an intermediate. The synthesis of γ-hydroxy amides is particularly relevant as this structure mirrors that of a ring-opened levetiracetam.

Key synthetic methods include:

Amidation of Hydroxy Acids : A straightforward approach involves the coupling of a carboxylic acid that already contains a hydroxyl group with an appropriate amine. Reagents like N,N′-dicyclohexylcarbodiimide (DCC) can facilitate this amide bond formation, even with unprotected hydroxyl groups present in the molecule. mdpi.orgacs.org

From Chiral Precursors : Versatile chiral building blocks, such as those derived from tartaric acid, can be used to synthesize a variety of γ-hydroxy amides. nih.gov For instance, the desymmetrization of a bis-amide derived from tartaric acid with organometallic reagents can yield a mono-keto amide, which upon reduction, produces the desired γ-hydroxy amide. nih.gov

Reduction of Keto-Amides : A keto group at the appropriate position in an open-chain amide can be selectively reduced to a hydroxyl group using various reducing agents.

Synthesis from Cyanohydrins : Chiral γ-hydroxy-α,β-unsaturated compounds can be synthesized from chiral cyanohydrins, which serve as versatile starting materials. mdpi.org

Proposed Chemical Degradation Pathways of Levetiracetam Leading to Ring Opening

Forced degradation studies are essential for understanding the chemical stability of a drug substance. These studies expose the drug to harsh conditions like extreme pH, high temperature, oxidation, and light to identify potential degradation products and pathways. nih.gov Levetiracetam has been shown to degrade under several of these stress conditions. wjpps.comresearchgate.net

Hydrolytic Degradation Mechanisms Leading to Ring Scission

Hydrolysis, the cleavage of a chemical bond by reaction with water, is a primary pathway for the degradation of amides. In levetiracetam, there are two amide bonds: one in the side chain (a primary amide) and one in the five-membered ring (a cyclic secondary amide, or lactam).

Primary Degradation Pathway : The predominant hydrolytic degradation pathway for levetiracetam involves the hydrolysis of the primary amide on the side chain to form the corresponding carboxylic acid, (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid. nih.govresearchgate.net This pathway leaves the pyrrolidone ring intact. This has been identified as the major metabolite in humans, accounting for about 24% of a dose. nih.gov

Lactam Ring Scission : The pyrrolidone ring itself can undergo hydrolytic cleavage, which would result in a γ-amino acid derivative. This reaction is a classic example of lactam hydrolysis. The mechanism is catalyzed by both acid and base.

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the lactam is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. This is followed by proton transfer and cleavage of the C-N bond to open the ring.

Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate then collapses, cleaving the amide C-N bond to form a carboxylate and an amine.

Forced degradation studies confirm that levetiracetam is susceptible to degradation under both acidic and alkaline conditions, with significant degradation observed after refluxing in 0.1 M HCl and 0.1 M NaOH. researchgate.netresearchgate.net

| Condition | Reagent/Stress | Temperature | Duration | Observed Degradation | Reference |

|---|---|---|---|---|---|

| Acid Hydrolysis | 0.5 N HCl | 60°C | 72 hours | Significant degradation | sjf.edu |

| Acid Hydrolysis | 0.1 M HCl | Reflux | 2 hours | >70% | researchgate.net |

| Alkaline Hydrolysis | 0.5 N NaOH | 60°C | 72 hours | Significant degradation | sjf.edu |

| Alkaline Hydrolysis | 0.1 N NaOH | Reflux | 4 hours | 30-40% | researchgate.net |

| Oxidation | 3% H₂O₂ | 60°C | 72 hours | Some degradation | sjf.edu |

| Oxidation | 3% H₂O₂ | - | - | Significant degradation | researchgate.net |

| Photolytic | UV Light (254 nm, 365 nm), Sunlight | - | >72 hours | No significant degradation | sjf.edu |

| Thermal | Dry Heat | 80°C | 7 days | Some degradation | journalppw.com |

Oxidative Degradation Mechanisms Inducing Ring Cleavage

Levetiracetam has been found to degrade under oxidative conditions, such as exposure to hydrogen peroxide (H₂O₂). researchgate.netsjf.edu It has been noted that levetiracetam can undergo oxidative degradation during certain formulation processes. google.com While forced degradation studies confirm the compound's susceptibility to oxidation, the specific structures of the resulting degradants, particularly those arising from ring cleavage, are not extensively detailed in the available literature. The oxidation of amides can be complex, potentially involving the formation of N-oxides, imides, or cleavage of C-H or C-N bonds adjacent to the carbonyl group, but specific pathways for the pyrrolidone ring of levetiracetam are not fully elucidated.

Influence of Environmental Factors on Ring Scission Pathways

The stability of levetiracetam and its potential for ring scission are influenced by several environmental factors.

pH : As detailed in the hydrolysis section, pH is a critical factor. Levetiracetam shows marked degradation in strongly acidic (e.g., pH 1-2) and strongly alkaline (e.g., pH > 12) conditions, which promote the hydrolytic cleavage of its amide bonds. researchgate.netresearchgate.netresearchgate.net The drug is considerably more stable at a neutral or near-neutral pH. sjf.edu

Temperature : Elevated temperatures significantly accelerate the rate of degradation. Forced degradation studies frequently employ high temperatures (e.g., 60°C, 80°C, or reflux) to induce and study degradation pathways within a shorter timeframe. researchgate.netsjf.edujournalppw.com One study noted yellowish discoloration of a levetiracetam solution after 96 hours at 37°C, indicating thermal degradation, whereas samples at 4°C and 23°C remained stable. nih.gov

Light : Levetiracetam is generally considered to be photostable. Most studies report no significant degradation upon exposure to UV or regular sunlight. sjf.educbg-meb.nl However, some studies under accelerated conditions have reported minor photolytic degradation, suggesting that while it is relatively robust, it is not completely inert to light energy. google.com

Isolation and Characterization of Synthetic Standards for Ring-opened Hydroxy Levetiracetam Analogues

The isolation and characterization of synthetic standards for this compound analogues are crucial for the accurate identification and quantification of these potential impurities and metabolites in pharmaceutical-grade levetiracetam. These standards are essential for method validation, stability studies, and quality control of the final drug product. The primary ring-opened hydroxy analogue of levetiracetam is (2S)-2-(4-hydroxybutanoylamino)butanamide.

The synthesis of this standard typically involves the hydrolysis of the lactam ring of levetiracetam under controlled conditions. Forced degradation studies, which involve subjecting the drug substance to stress conditions such as acid, base, and oxidative environments, are commonly employed to generate these degradation products.

For instance, levetiracetam has been shown to degrade significantly under alkaline and acidic conditions. Refluxing in 0.1 M sodium hydroxide (NaOH) or 0.1 M hydrochloric acid (HCl) for a few hours can lead to the formation of the ring-opened hydroxy analogue. researchgate.net The resulting mixture contains the parent drug and its degradation products, which then need to be isolated and purified.

The isolation of the this compound analogue from the reaction mixture is typically achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are powerful tools for separating the analogue from levetiracetam and other impurities. researchgate.net In preparative HPLC, a C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724). The fractions containing the purified analogue are collected, and the solvent is evaporated to yield the isolated standard.

Once isolated, the characterization of the synthetic standard involves a combination of spectroscopic and spectrometric techniques to confirm its chemical structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are instrumental in elucidating the structure of the ring-opened analogue. In the ¹H NMR spectrum, the disappearance of the characteristic signals for the pyrrolidone ring protons of levetiracetam and the appearance of new signals corresponding to the linear 4-hydroxybutanoyl moiety confirm the ring-opening. Specifically, a new triplet corresponding to the methylene (B1212753) protons adjacent to the newly formed hydroxyl group would be observed.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the isolated compound and to fragment the molecule to further confirm its structure. In the mass spectrum of the ring-opened hydroxy analogue, the molecular ion peak would correspond to the molecular weight of C8H16N2O3.

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule. The spectrum of the ring-opened analogue would show a broad absorption band corresponding to the hydroxyl (-OH) group, which is absent in the spectrum of levetiracetam.

The purity of the isolated standard is typically assessed by HPLC, where a single sharp peak indicates a high degree of purity.

The following table summarizes the key analytical techniques and expected findings for the characterization of the this compound analogue:

| Analytical Technique | Expected Findings for (2S)-2-(4-hydroxybutanoylamino)butanamide |

| ¹H NMR | Appearance of signals for the 4-hydroxybutanoyl chain, including a triplet for the CH₂-OH protons. Disappearance of pyrrolidone ring proton signals. |

| ¹³C NMR | Appearance of a carbon signal corresponding to the CH₂-OH group. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular formula C8H16N2O3. |

| Infrared Spectroscopy | Presence of a broad O-H stretching vibration band. |

| HPLC Purity | A single major peak indicating high purity. |

The availability of well-characterized synthetic standards for this compound analogues is indispensable for ensuring the quality and safety of levetiracetam drug products.

Metabolic and Biotransformation Pathways of Ring Opened Hydroxy Levetiracetam Pre Clinical Focus

Enzymatic Systems Implicated in Levetiracetam (B1674943) Ring Opening in Pre-clinical Models

The biotransformation of levetiracetam, particularly the opening of its pyrrolidone ring to form hydroxylated metabolites, involves a concert of enzymatic activities. Pre-clinical studies have shed light on the key players in this metabolic process.

The primary and most well-characterized metabolic pathway for levetiracetam is the hydrolysis of its amide bond, a reaction catalyzed by amidases. nih.govresearchgate.net These enzymes are widely distributed throughout various tissues. researchgate.netcapes.gov.br This initial cleavage of the amide group is a crucial step that precedes the potential for ring opening. While the direct role of esterases in the initial amide cleavage of levetiracetam is less defined, their broad substrate specificity suggests a potential, albeit likely minor, contribution. The hydrolysis of the amide function of levetiracetam results in the formation of its corresponding, and pharmacologically inactive, acid metabolite. nih.govnih.gov

Amidases, belonging to the hydrolase class of enzymes, are versatile biocatalysts known for their role in cleaving C-N linkages in a variety of substrates. nih.gov In the context of levetiracetam metabolism, this enzymatic action is the rate-limiting step for the formation of the major carboxylic acid metabolite. nih.govcapes.gov.br

Following the initial amide hydrolysis, or in parallel, the pyrrolidone ring of levetiracetam and its acid metabolite can undergo oxidative modifications. capes.gov.brbohrium.com While levetiracetam's metabolism is largely independent of the cytochrome P450 (CYP450) enzyme system, some oxidative processes do occur. researchgate.netnih.govresearchgate.net Pre-clinical findings suggest that oxidation can happen at positions 3, 4, and 5 of the 2-oxopyrrolidine ring. capes.gov.brbohrium.com Oxidation at the 5-position is a critical step that can then be followed by hydrolysis, leading to the opening of the ring and the formation of hydroxylated metabolites. capes.gov.brbohrium.com This indicates that while CYP450 enzymes may not be the primary drivers of levetiracetam clearance, they, or other oxidative enzymes, likely play a role in the formation of minor, secondary metabolites like ring-opened hydroxy levetiracetam. researchgate.net

Comparative Metabolic Fate of Levetiracetam and its Ring-opened Metabolites across Pre-clinical Animal Models (e.g., mouse, rat, rabbit, dog)

Studies in various pre-clinical animal models have demonstrated a generally consistent, yet quantitatively variable, metabolic profile for levetiracetam. The primary route of elimination across species is renal excretion of the unchanged drug. nih.gov However, the extent of metabolism and the profile of metabolites, including the ring-opened hydroxy form, show some species-specific differences.

Table 1: Urinary Excretion of Total Radioactivity after Oral Administration of 14C-Levetiracetam in Pre-clinical Models

| Animal Model | Percentage of Dose in Urine |

|---|---|

| Mouse | ~81% |

| Rat | ~93% |

| Rabbit | ~87% |

| Dog | ~89% |

Data sourced from a study investigating the comparative pharmacokinetics and metabolism of levetiracetam. nih.gov

The excretion of this compound represents a minor metabolic pathway. The predominant compound found in urine is unchanged levetiracetam, followed by its inactive carboxylic acid metabolite. nih.govnih.gov The formation of hydroxylated and subsequently ring-opened metabolites constitutes a small fraction of the total administered dose. researchgate.net The main inactive metabolite of levetiracetam, (S)-alpha-ethyl-2-oxo-1-pyrrolidine acetic acid, has been shown to be inactive in animal models. nih.gov

Pre-clinical studies have investigated the potential for drug-drug interactions to alter the metabolic profile and excretion of levetiracetam. In rats, pretreatment with phenobarbital (B1680315), a known enzyme inducer, did not induce the enzyme system responsible for hydrolyzing levetiracetam to its acid metabolite. nih.govcapes.gov.br However, the enzyme systems involved in other metabolic pathways, which would include the formation of this compound, were induced. nih.govcapes.gov.br This suggests that co-administration of certain drugs could potentially alter the ratio of excreted metabolites, although the primary pathway of amide hydrolysis remains largely unaffected by inducers of major drug-metabolizing enzymes. nih.govcapes.gov.br

In Vitro Biotransformation Studies Utilizing Pre-clinical Tissue Homogenates and Cell Cultures

To identify the tissues responsible for levetiracetam metabolism, in vitro studies using tissue homogenates from pre-clinical models have been conducted. These studies have confirmed that the hydrolysis of levetiracetam to its major carboxylic acid metabolite is an enzymatic process with a broad tissue distribution. capes.gov.br

Table 2: In Vitro Hydrolysis of Levetiracetam in Rat Tissue Homogenates

| Tissue | Potential to Produce Acid Metabolite |

|---|---|

| Liver | Yes |

| Kidney | Yes |

| Lung | Yes |

| Brain | Yes |

| Small Intestine Mucosa | Yes |

Based on findings from in vitro studies with rat tissue homogenates. capes.gov.br

Notably, the acid metabolite was not detectable when levetiracetam was incubated with buffer alone or with heat-denatured liver fractions, confirming the enzymatic nature of the hydrolysis. capes.gov.br Furthermore, in vitro studies using primary cultures of rat hepatocytes have shown that levetiracetam does not act as an inducer of CYP enzymes. nih.govepa.gov This is consistent with the in vivo findings and reinforces the understanding that the formation of oxidative metabolites, including the precursors to this compound, is not a primary clearance pathway susceptible to significant induction. nih.gov

Liver and Blood Tissue Metabolism Investigations

Preclinical studies have established that the metabolism of levetiracetam occurs in various tissues, with the liver and blood being key sites. The primary metabolic transformation is the enzymatic hydrolysis of the acetamide (B32628) moiety to its carboxylic acid metabolite, ucb L057. This reaction is not dependent on the CYP450 isoenzymes but is carried out by amidases or esterases found in the blood and other tissues, including the liver. drugbank.combohrium.comfda.gov

While the hydrolysis to ucb L057 is the major route, accounting for approximately 24% of a dose, other minor metabolic pathways have been identified. fda.govnih.gov These include the hydroxylation of the 2-oxopyrrolidine ring and the subsequent opening of this ring at the 5th position. researchgate.nettandfonline.com In vivo studies in rats have shown that while the hydrolysis of levetiracetam is not induced by phenobarbital, the enzyme systems responsible for these other, minor metabolic pathways are inducible. tandfonline.combohrium.com This suggests the involvement of inducible enzymes, likely from the CYP450 family, in the formation of hydroxylated and ring-opened metabolites, particularly in the liver.

The following table summarizes the key findings from preclinical investigations into the metabolism of levetiracetam in liver and blood tissues, with a focus on the pathways leading to ring-opened metabolites.

| Parameter | Finding | Implication for this compound | References |

| Primary Metabolic Pathway | Enzymatic hydrolysis of the acetamide group to ucb L057. | This is the major pathway, with ring-opening being a minor route. | drugbank.comfda.govnih.gov |

| Tissue Distribution of Hydrolysis | Broad, including liver, blood, kidney, lung, brain, and small intestine. | The enzymes responsible for the initial steps of metabolism are widely distributed. | tandfonline.comnih.gov |

| Enzyme System for Hydrolysis | Amidase/esterase activity, not CYP450 dependent. | The primary metabolism is distinct from the formation of oxidative metabolites. | bohrium.comfda.gov |

| Minor Metabolic Pathways | Hydroxylation of the 2-oxopyrrolidine ring and subsequent ring-opening. | Confirms the formation of ring-opened metabolites. | researchgate.nettandfonline.com |

| Enzyme Induction | The enzyme system for minor metabolic pathways (including ring-opening) is inducible by phenobarbital in rats. | Suggests the involvement of inducible enzymes, likely CYP450s, in the formation of this compound. | tandfonline.combohrium.com |

Subcellular Fractionation and Enzyme Localization Studies

Subcellular fractionation studies have been instrumental in pinpointing the location of the enzymes responsible for levetiracetam metabolism. The enzymatic hydrolysis of the acetamide group, the main metabolic route, is mediated by amidases that are likely situated in the cytosol. fda.gov This is supported by the fact that the hydrolysis occurs in various tissues, including blood, where such enzymes are present in cellular components. nih.gov

In contrast, the minor oxidative pathways, which include hydroxylation and ring-opening, are generally associated with enzymes located in the microsomal fraction of cells, particularly in the liver. The induction of these minor metabolic pathways by phenobarbital in rats provides strong evidence for the involvement of microsomal enzymes, such as certain CYP450 isoenzymes. tandfonline.combohrium.com While levetiracetam itself is not a significant substrate or inhibitor of the major human liver CYP450 isoforms, the formation of its hydroxylated and ring-opened metabolites appears to be an exception, likely handled by inducible enzyme systems. fda.gov

Studies using rat liver microsomes have been pivotal in understanding the role of the liver in drug metabolism. Although the primary hydrolysis of levetiracetam is not a microsomal process, the investigation of these subcellular fractions is crucial for characterizing the formation of minor, oxidatively-derived metabolites. The fact that the acid metabolite was not detected after incubating levetiracetam with heat-denatured liver fractions confirms the enzymatic nature of its metabolism. tandfonline.comnih.gov

The table below outlines the findings related to subcellular fractionation and enzyme localization for the metabolic pathways of levetiracetam.

| Metabolic Pathway | Subcellular Location | Enzyme Class | Key Evidence | References |

| Primary Hydrolysis | Cytosol | Amidase/Esterase | Hydrolysis occurs in blood and various tissue homogenates; not dependent on microsomal CYP450s. | fda.govnih.gov |

| Hydroxylation and Ring-Opening | Microsomes (primarily in the liver) | Likely Cytochrome P450 (CYP) isoenzymes | Pathway is inducible by phenobarbital, a known inducer of microsomal enzymes. | tandfonline.combohrium.comfda.gov |

Advanced Analytical Methodologies for Detection and Quantification of Ring Opened Hydroxy Levetiracetam

Chromatographic Techniques for Separation and Profiling

Chromatography is the cornerstone for the analysis of pharmaceuticals and their metabolites in various matrices. The separation of highly polar compounds like the ring-opened hydroxy metabolite of levetiracetam (B1674943) from the parent drug and other related substances requires specialized approaches in High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC).

HPLC is a powerful technique for separating components of a mixture. For polar analytes like ring-opened hydroxy levetiracetam, developing a successful HPLC method hinges on the careful selection of the stationary and mobile phases to achieve adequate retention and resolution.

The inherent polarity of this compound, similar to levetiracetam itself, makes its retention on traditional reversed-phase (RP) C18 or C8 columns challenging. jpionline.orgresearchgate.net These non-polar stationary phases often result in poor retention for hydrophilic compounds, with the analyte eluting at or near the column's void volume. chromatographyonline.com To overcome this, several specialized stationary phase strategies can be employed.

Reversed-Phase Chromatography with Modified Silica:

Polar-Embedded/Polar-Endcapped Phases: These columns have polar groups embedded within the alkyl chains or at the end of them. This modification alters the selectivity and provides enhanced retention for polar compounds compared to standard C18 columns, often using highly aqueous mobile phases. chromatographyonline.com

Silica-Hydride Based Phases: These stationary phases can operate in what is termed Aqueous Normal Phase (ANP) chromatography. This unique mechanism allows for the retention of polar compounds using mobile phases with high water content, while simultaneously being able to retain non-polar compounds through a reversed-phase mechanism. chromatographyonline.com This dual retention capability can be advantageous for complex sample analyses. chromatographyonline.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a preferred technique for the effective separation of highly polar and hydrophilic compounds. chromatographyonline.comnih.gov It utilizes a polar stationary phase (such as bare silica, amide, diol, or amino-bonded phases) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile (B52724). chromatographyonline.comnih.govwaters.com A thin water layer is adsorbed onto the polar stationary phase, and partitioning of the polar analyte between this layer and the organic-rich mobile phase is the primary retention mechanism. nih.gov This approach provides strong retention for compounds that are unretained in reversed-phase mode. chromatographyonline.com

Chiral Stationary Phases: For enantioselective analysis, which may be relevant if the hydroxylation or ring-opening process is stereospecific, chiral stationary phases are necessary. Columns based on polysaccharide derivatives (e.g., amylose, cellulose) or proteins (e.g., α-acid glycoprotein) have proven effective for separating the enantiomers of levetiracetam and could be applied to its metabolites. nih.govnih.govgoogle.comresearchgate.netlums.ac.ir

Table 1: Stationary Phases for Polar Analyte Separation

| Stationary Phase Type | Separation Mode | Typical Use Case for Polar Metabolites | References |

| C8, C18 (Octyl, Octadecyl) | Reversed-Phase | Often challenging; requires mobile phase optimization. | jpionline.orgmdpi.comuhplcs.com |

| Polar-Embedded/Endcapped | Reversed-Phase | Enhanced retention of polar compounds with high aqueous mobile phases. | chromatographyonline.com |

| Silica-Hydride | Aqueous Normal Phase (ANP) | Simultaneous retention of polar and non-polar compounds. | chromatographyonline.com |

| Bare Silica, Amide, Diol, Amino | HILIC | Strong retention and separation of highly hydrophilic compounds. | chromatographyonline.comnih.gov |

| α-Acid Glycoprotein (AGP) | Chiral | Enantioselective separation of chiral molecules. | nih.govlums.ac.ir |

| Amylose-based | Chiral | Enantioselective separation in normal or reversed-phase modes. | nih.govresearchgate.net |

The mobile phase composition is a critical parameter that must be optimized to achieve the desired separation (selectivity) and resolution. The choice of mobile phase is directly linked to the selected stationary phase and separation mode.

Reversed-Phase HPLC: In RP-HPLC, the mobile phase typically consists of a mixture of water and a less polar organic solvent, such as acetonitrile or methanol (B129727). mdpi.com To achieve separation between the parent drug, the highly polar ring-opened hydroxy metabolite, and the known carboxylic acid metabolite (UCB L057), careful control of the mobile phase pH is crucial. nih.gov Using an acidic mobile phase, for instance with 0.1% formic acid, can suppress the ionization of acidic metabolites, increasing their retention on the non-polar column. nih.gov Buffers, such as potassium phosphate (B84403), are commonly used to maintain a stable pH and ensure reproducible retention times. wjpr.netnih.govresearchgate.net

HILIC: For HILIC separations, the mobile phase is composed of a high percentage (typically >70%) of a non-polar organic solvent (e.g., acetonitrile) and a smaller percentage of an aqueous or polar solvent. nih.govwaters.com Gradient elution, which starts with a high organic content and gradually increases the aqueous portion, is often used to elute analytes with a wide range of polarities. nih.gov Optimizing the ionic strength and pH of the aqueous component of the mobile phase is critical for achieving good peak shape and resolution. waters.com

Table 2: Example HPLC Mobile Phase Compositions for Levetiracetam and Metabolite Analysis

| Stationary Phase | Mobile Phase Composition | Analytes | Reference |

| YMC-Pack ODS AQ | Dipotassium hydrogen phosphate buffer (pH 4.53) / Acetonitrile (95:5 v/v) | Levetiracetam and impurities | wjpr.net |

| Agilent Zorbax SB-C18 | 0.1% Formic acid in water / Acetonitrile (40:60 v/v) | Levetiracetam and UCB L057 | nih.gov |

| YMC-pack AQ | Potassium phosphate buffer (pH 5.5) / Acetonitrile (45:55 v/v) | Levetiracetam | journalppw.com |

| Synergi Hydro-RP | Potassium dihydrogen phosphate buffer (50 mM, pH 4.5) / Acetonitrile (94:6 v/v) | Levetiracetam | researchgate.net |

| Chiral-AGP | Phosphate buffer (0.15 M, pH 7.0) | Levetiracetam enantiomers | lums.ac.ir |

Due to the lack of a strong chromophore in the levetiracetam molecule, UV detection is typically performed at low wavelengths. The pyrrolidone ring structure allows for UV absorbance in the range of 192-214 nm. mdpi.com

UV Detection: A simple UV detector set at a low wavelength, such as 205 nm, has been successfully used for the quantification of levetiracetam and its impurities. wjpr.netnih.govresearchgate.net

Diode Array Detection (DAD): A DAD (or Photodiode Array, PDA) detector offers an advantage over a single-wavelength UV detector by acquiring spectra across a range of wavelengths simultaneously. researchgate.net This is particularly useful during method development for identifying the optimal detection wavelength and for assessing peak purity, ensuring that the chromatographic peak of interest does not co-elute with other impurities.

UPLC technology utilizes columns packed with sub-2 µm particles, which provides significant advantages over traditional HPLC. researchgate.net The primary benefits include much faster analysis times, higher resolution, and increased sensitivity. eurjchem.comresearchgate.net An eco-friendly UPLC method for levetiracetam and a toxic impurity has been developed using a CN (cyano) column with a mobile phase of 0.1% aqueous sodium lauryl sulphate:acetonitrile (7:93, v:v) and UV detection at 205 nm, achieving a run time of less than 3 minutes. eurjchem.comresearchgate.net Another stability-indicating UPLC method employed a Zorbax XDB C18 column with a mobile phase of phosphate buffer (pH 2.4) and acetonitrile (90:10 v/v). researchgate.net These examples demonstrate that UPLC is a powerful tool that can be readily adapted for the rapid and sensitive quantification of this compound.

Gas chromatography is another powerful separation technique, but it is generally suitable for compounds that are volatile and thermally stable. Polar molecules like levetiracetam and its anticipated metabolite, this compound, are non-volatile and would decompose at the high temperatures used in the GC injector and column. researchgate.net

Therefore, a crucial prerequisite for GC analysis of these compounds is a derivatization step. This chemical reaction modifies the analyte by replacing polar functional groups (like -OH, -NH2, -COOH) with non-polar, thermally stable groups, thereby increasing its volatility. researchgate.net

Derivatization Agents: For levetiracetam, derivatization with ethyl chloroformate has been reported. researchgate.net This reagent reacts with the amine and/or amide functionalities to create a more volatile derivative suitable for GC analysis.

Detection: GC is most powerfully coupled with a Mass Spectrometry (MS) detector. GC-MS provides high sensitivity and selectivity, allowing for the confirmation of the analyte's identity based on its mass spectrum. nih.govnyc.gov Methods have been developed for quantifying levetiracetam in various samples using GC-MS after an extraction and, where necessary, derivatization process. nih.govnyc.govnih.gov The structural integrity and stability of levetiracetam have been confirmed using GC-MS analysis. nih.gov

While GC-MS with derivatization is a viable, albeit more complex, alternative to HPLC, the direct analysis capabilities of modern LC-MS techniques often make them the preferred choice for polar metabolites like this compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry stands as a cornerstone in the analysis of drug metabolites due to its high sensitivity and selectivity. It allows for the precise determination of molecular weight and provides structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantitative analysis of levetiracetam and its metabolites in biological matrices. nih.govnih.gov This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.

A typical LC-MS/MS workflow for the analysis of levetiracetam and its metabolites involves several key steps:

Sample Preparation: Biological samples, such as plasma or urine, are first processed to remove proteins and other interfering substances. A common and straightforward method is protein precipitation using organic solvents like acetonitrile. nih.govnih.gov

Chromatographic Separation: The prepared sample is then injected into a liquid chromatograph. A C18 reversed-phase column is frequently used to separate the parent drug from its various metabolites based on their polarity. nih.govnih.gov An isocratic or gradient elution with a mobile phase consisting of an aqueous solution (often containing a modifier like formic acid to improve ionization) and an organic solvent (like acetonitrile) is employed to achieve separation. nih.govnih.gov

Mass Spectrometric Detection: The separated compounds are then introduced into the mass spectrometer for detection and quantification.

The interface between the liquid chromatograph and the mass spectrometer is the ionization source, which converts the analytes into gas-phase ions. For the analysis of levetiracetam and its metabolites, which are polar compounds, Electrospray Ionization (ESI) is the most commonly used technique. nih.govnih.gov ESI is a soft ionization method that minimizes fragmentation in the source, preserving the molecular ion for detection. It is particularly well-suited for polar and ionic compounds. creative-proteomics.com

Atmospheric Pressure Chemical Ionization (APCI) is another ionization technique that can be employed. APCI is generally more suitable for less polar compounds than ESI. taylorandfrancis.com While ESI is more prevalent for levetiracetam and its polar metabolites, APCI could potentially be used, especially if a broader range of metabolites with varying polarities is being investigated. taylorandfrancis.com Dopant-assisted APCI can enhance the ionization of certain analytes by facilitating charge exchange or proton transfer. creative-proteomics.com

Tandem mass spectrometry (MS/MS) is instrumental for the structural confirmation of metabolites like this compound. In an MS/MS experiment, the precursor ion (the molecular ion of the analyte) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification.

For ring-opened structures, the fragmentation patterns are expected to differ significantly from their cyclic precursors. The absence of the pyrrolidone ring in this compound would lead to characteristic losses of small neutral molecules like water (H₂O) and carbon monoxide (CO), as well as cleavages at the amide bond. nih.govlibretexts.org The analysis of these specific fragment ions provides a high degree of confidence in the structural assignment of the metabolite. For instance, the fragmentation of β-lactam antibiotics, which also possess a ring structure, shows that ring-opened impurities are dominated by fragments formed from the elimination of small molecules. nih.gov

For quantitative analysis, Selected Reaction Monitoring (SRM) is the gold standard in LC-MS/MS. nih.gov In SRM, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for the analyte of interest and its internal standard. This highly selective detection method significantly reduces background noise and matrix effects, leading to excellent sensitivity and accuracy. nih.gov

For this compound, a specific SRM transition would be established. The precursor ion would be the protonated molecule [M+H]⁺, and the product ion would be a stable and abundant fragment ion identified from the product ion scan. The area under the chromatographic peak for this transition is then used for quantification against a calibration curve. The use of a stable isotope-labeled internal standard is highly recommended to correct for any variability in sample preparation and instrument response. nih.gov

| Parameter | Levetiracetam | UCB L057 (Carboxylic Acid Metabolite) |

| Precursor Ion (Q1) m/z | 171.1 | 172.5 |

| Product Ion (Q3) m/z | 154.1 | 126.1 |

| Declustering Potential (V) | 18 | 26 |

| Collision Energy (V) | 11 | 18 |

This table presents SRM parameters for levetiracetam and its major carboxylic acid metabolite, which can serve as a basis for developing a method for this compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). nih.gov This capability is invaluable for the identification of unknown metabolites. By determining the precise mass of a metabolite, its elemental formula can be confidently proposed, which is a critical step in its structural elucidation. nih.govresearchgate.net

HRMS can distinguish between molecules with the same nominal mass but different elemental compositions, a task that is not possible with low-resolution mass spectrometers. nih.gov For this compound, HRMS would confirm its elemental formula (C₈H₁₆N₂O₃) based on its accurate mass. nih.gov This technique is particularly useful in untargeted metabolomics studies where the goal is to identify all detectable metabolites in a sample. scispace.com

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂O₃ | PubChem |

| Molecular Weight | 188.22 g/mol | PubChem |

| Monoisotopic Mass | 188.11609238 Da | PubChem |

This table provides the molecular properties of this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolite Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed structural information about molecules. researchgate.net While less sensitive than mass spectrometry, NMR is non-destructive and highly quantitative, making it a valuable tool in metabolite analysis. researchgate.netnih.gov

For the analysis of this compound, ¹H NMR and ¹³C NMR would provide key information about the number and types of protons and carbons in the molecule, respectively. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between atoms and further confirm the structure. The chemical shifts and coupling constants observed in the NMR spectra would be unique to the ring-opened structure and would differ significantly from those of the parent drug, levetiracetam. While NMR is not typically used for routine quantitative analysis of low-concentration metabolites due to its lower sensitivity compared to MS, it is an indispensable tool for the definitive structural elucidation of novel metabolites. nih.govnih.gov

Proton (1H) NMR Spectroscopy for Structural Connectivity Elucidation

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is indispensable for determining the proton framework of a molecule, revealing vital information about the connectivity of atoms. For this compound, the 1H NMR spectrum would provide characteristic signals that confirm the opening of the pyrrolidone ring and the presence of the hydroxybutanoylamino side chain.

While specific experimental data for this compound is not publicly detailed, a predictive analysis based on its structure suggests the following:

Ethyl Group Protons: A triplet corresponding to the methyl group (-CH3) and a multiplet for the methylene (B1212753) group (-CH2-) of the butanamide core.

Alpha-Proton: A multiplet for the proton alpha to the primary amide.

Hydroxybutanoyl Protons: Distinct signals for the three methylene groups (-CH2-) in the 4-hydroxybutanoyl chain. The methylene group attached to the hydroxyl (-CH2OH) and the one adjacent to the amide carbonyl (-C(=O)CH2-) would have unique chemical shifts.

Amide and Hydroxyl Protons: Broad singlets for the primary amide (-CONH2) and secondary amide (-NHCO-) protons, as well as the hydroxyl (-OH) proton, whose positions can be confirmed by D2O exchange.

This detailed pattern of chemical shifts and spin-spin couplings allows for the mapping of proton-proton adjacencies, confirming the linear structure resulting from the hydrolysis of the levetiracetam ring. researchgate.net

Carbon-13 (13C) NMR Spectroscopy for Carbon Backbone Characterization

Complementing 1H NMR, Carbon-13 (13C) NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, confirming the total carbon count and the nature of each carbon's chemical environment.

The expected 13C NMR spectrum would feature:

Carbonyl Carbons: Two signals in the downfield region (typically 170-180 ppm) corresponding to the two amide carbonyl carbons.

Carbinol Carbon: A signal for the carbon atom bonded to the hydroxyl group (-CH2OH), typically in the 60-70 ppm range.

Aliphatic Carbons: A series of signals in the upfield region corresponding to the remaining five sp3 hybridized carbon atoms of the ethyl and butanoyl chains.

The presence of eight distinct carbon signals would confirm the molecular formula C8H16N2O3 and differentiate the compound from its parent drug, levetiracetam, which has a different carbon framework. nih.govresearchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment

For a complete and unambiguous structural assignment, two-dimensional (2D) NMR techniques are employed. tandfonline.com These experiments reveal correlations between nuclei that are essential for piecing together the molecular puzzle.

Correlation Spectroscopy (COSY): A [1H, 1H] COSY experiment would establish the spin-spin coupling networks between adjacent protons. researchgate.net This would allow for the tracing of the entire ethyl and hydroxybutanoyl fragments, confirming their respective spin systems.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. nih.gov HSQC is crucial for assigning the specific 1H signals to their corresponding 13C signals, providing a clear picture of each C-H bond.

Validation Parameters for Analytical Methods in Metabolite Research

The development of reliable analytical methods for quantifying metabolites like this compound requires rigorous validation to ensure that the data generated is accurate and precise. europa.eu This process is guided by international standards, such as the guidelines from the International Council for Harmonisation (ICH). outsourcedpharma.comslideshare.net

Specificity and Selectivity in Complex Biological and Degradation Matrices

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. japer.in For this compound, this includes the parent drug (levetiracetam), other metabolites, degradation products, and endogenous components from the biological matrix (e.g., plasma, urine). nih.govnih.gov

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is typically used to achieve physical separation of the analyte from potential interferents. nih.gov The method must demonstrate a baseline resolution between the peak for this compound and peaks from all other compounds.

Interference Studies: To prove specificity, blank matrix samples from multiple sources are analyzed to ensure no endogenous peaks co-elute with the analyte. nih.gov Furthermore, samples are spiked with the parent drug and other known related substances to confirm their separation. japer.in

Linearity, Accuracy, Precision, and Robustness Assessments

These parameters collectively ensure the method produces reliable and reproducible quantitative results over a specified concentration range. rsc.orgijfmr.com

Linearity: This is the ability of the method to elicit test results that are directly proportional to the analyte concentration. ijfmr.com It is typically evaluated by analyzing a series of standards over a defined range and assessing the relationship using linear regression. researchgate.net

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage recovered is calculated. nih.gov

Precision: This parameter measures the degree of scatter between a series of measurements. It is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility. outsourcedpharma.comnih.gov

Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. japer.in

Table 1: Illustrative Validation Parameters for a Hypothetical HPLC Method This table presents example data to illustrate the concepts.

| Parameter | Assessment | Typical Acceptance Criteria | Example Result |

|---|---|---|---|

| Linearity | Analysis of 5-7 concentrations | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9995 |

| Accuracy | Spiked recovery at 3 levels (e.g., 80%, 100%, 120%) | Mean Recovery: 98.0% - 102.0% | 100.5% |

| Precision (Repeatability) | %RSD of ≥ 6 replicate injections | %RSD ≤ 2% | 0.8% |

| Precision (Intermediate) | %RSD of assays on different days/analysts | %RSD ≤ 2% | 1.2% |

| Robustness | Varying flow rate (±0.1 mL/min), pH (±0.2) | %RSD of results ≤ 2% | Passed |

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations

LOD and LOQ define the sensitivity of the analytical method. nih.gov

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijfmr.com

Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijfmr.com The LOQ is a critical parameter for studies where metabolite concentrations are expected to be very low. researchgate.net

These limits are often determined based on the signal-to-noise ratio (S/N), where the LOD is typically established at an S/N of 3:1 and the LOQ at an S/N of 10:1. ejpmr.com

Table 2: Sensitivity Parameters for a Hypothetical HPLC Method This table presents example data to illustrate the concepts.

| Parameter | Method of Determination | Example Value (ng/mL) |

|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 5 ng/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (10:1) | 15 ng/mL |

Structural Elucidation and Characterization of Ring Opened Hydroxy Levetiracetam

Spectroscopic Analysis for Functional Group Identification

Spectroscopic techniques are indispensable for the identification of key functional groups within a molecule, providing a foundational understanding of its chemical architecture.

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, offering a distinct fingerprint of its functional groups. For ring-opened hydroxy levetiracetam (B1674943), the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its amide and hydroxyl functionalities.

Based on data from analogous structures like butanamide and 4-hydroxy-N-(2-hydroxyethyl)butanamide nist.govnist.gov, the anticipated IR absorption bands for ring-opened hydroxy levetiracetam are summarized in the table below. The presence of a broad O-H stretching band, along with the characteristic amide I (C=O stretch) and amide II (N-H bend) bands, would be key indicators of the compound's structure.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching, hydrogen-bonded | 3400-3200 (broad) |

| N-H (Amide) | Stretching | 3350-3180 |

| C-H (Aliphatic) | Stretching | 2960-2850 |

| C=O (Amide I) | Stretching | ~1640 |

| N-H (Amide II) | Bending | ~1550 |

| C-O (Alcohol) | Stretching | 1260-1050 |

This table presents expected data based on structurally similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving chromophores—the parts of a molecule that absorb light. The primary chromophore in this compound is the amide functional group.

Unlike molecules with extensive conjugation, simple amides typically exhibit a weak n → π* transition at approximately 210-220 nm and a more intense π → π* transition below 200 nm. Therefore, the UV-Vis spectrum of this compound in a non-polar solvent is expected to show a weak absorption maximum in the 210-220 nm range. The position and intensity of this peak can be influenced by the solvent environment.

Advanced NMR Techniques for Stereochemical and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.

Elucidation of Hydroxyl Group Position on the Open Chain

One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are critical for pinpointing the location of the hydroxyl group on the butanoyl chain. In the ¹H NMR spectrum, the protons on the carbon bearing the hydroxyl group (C4') would appear as a distinct multiplet, and its chemical shift would be indicative of its proximity to the electronegative oxygen atom.

Furthermore, a COSY (Correlation Spectroscopy) experiment would show correlations between the protons on C4' and the adjacent methylene (B1212753) group (C3'), confirming their connectivity. An HSQC (Heteronuclear Single Quantum Coherence) experiment would then link these protons to their directly attached carbon atoms in the ¹³C NMR spectrum, solidifying the assignment of the hydroxyl group to the C4' position.

Confirmation of the Pyrrolidone Ring-Opened Structure

The definitive confirmation of the ring-opened structure of hydroxy levetiracetam is achieved through a comprehensive analysis of its NMR spectra. The absence of the characteristic signals for the pyrrolidone ring protons and carbons of levetiracetam, coupled with the appearance of signals corresponding to a linear 4-hydroxybutanoyl chain, provides unequivocal evidence of the ring-opening.

The ¹H NMR spectrum would show distinct signals for the ethyl group protons, the α-proton of the butanamide moiety, and the three methylene groups of the hydroxybutanoyl chain. The expected approximate chemical shifts, based on analogous structures like butanamide chemicalbook.com, are detailed in the table below.

| Proton | Multiplicity | Expected Chemical Shift (ppm) |

| H-2 | t | ~0.9 |

| H-3 | m | ~1.6 |

| H-1' | t | ~4.5 |

| H-2' | m | ~2.2 |

| H-3' | m | ~1.8 |

| H-4' | t | ~3.6 |

| NH₂ | br s | ~7.0, ~7.5 |

| NH | br s | ~8.0 |

This table presents expected data based on structurally similar compounds.

The ¹³C NMR spectrum would corroborate these findings, showing eight distinct carbon signals, including those for the carbonyl carbons of the primary and secondary amides, the hydroxymethylene carbon, and the aliphatic carbons.

X-ray Crystallography for Solid-State Structure Determination (if applicable to synthesized analogues)

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. While there is no publicly available crystal structure for this compound itself, the synthesis and crystallographic analysis of its analogues would be invaluable.

Chirality and Stereoisomeric Considerations of this compound

The stereochemical configuration of a drug molecule and its metabolites can significantly influence their pharmacological and toxicological properties. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development and metabolism. nih.gov Levetiracetam itself is a single enantiomer, specifically the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidine acetamide (B32628). researchgate.netnih.gov This inherent chirality in the parent drug necessitates a thorough consideration of the stereoisomeric possibilities for its metabolites, including this compound.

The chemical structure of this compound, identified by its IUPAC name (2S)-2-(4-hydroxybutanoylamino)butanamide, reveals the presence of a chiral center. nih.gov This chiral center is located at the α-carbon of the butanamide moiety, which corresponds to the original chiral center in the levetiracetam molecule. The designation "(2S)" indicates that the stereochemical configuration at this center is retained from the parent (S)-levetiracetam during its metabolic conversion. nih.govnih.gov

The formation of this compound is a result of two key metabolic transformations of levetiracetam: hydroxylation of the pyrrolidone ring and subsequent hydrolysis, or ring-opening, of the amide bond within the ring. researchgate.net While the hydrolysis of the primary amide in levetiracetam to its carboxylic acid metabolite is a major metabolic pathway, the formation of hydroxylated and subsequently ring-opened metabolites represents a minor route. researchgate.netnih.gov

A critical aspect of the stereochemistry of this compound is whether new chiral centers are introduced during its formation and if the existing chiral center undergoes any changes. The hydroxylation of the 2-oxopyrrolidine ring can potentially introduce a new stereocenter, depending on the position of the hydroxyl group. Furthermore, the enzymatic processes governing these metabolic steps can exhibit stereoselectivity, favoring the formation of one stereoisomer over others.

While there is no evidence to suggest chiral inversion of the original (S)-configured stereocenter in levetiracetam during its metabolism, the introduction of a hydroxyl group and the subsequent ring-opening create the possibility of diastereomers. nih.gov Diastereomers are stereoisomers that are not mirror images of each other and can have distinct physicochemical and biological properties. The precise stereochemical outcome of the hydroxylation and ring-opening process would determine the specific diastereomeric form(s) of this compound that are produced in vivo.

A comprehensive stereoisomeric analysis would involve the separation and characterization of all possible stereoisomers of this compound. Techniques such as chiral chromatography would be essential for separating the enantiomers and diastereomers, allowing for their individual pharmacological and toxicological evaluation. The definitive assignment of the absolute configuration of each stereocenter would typically be achieved through advanced analytical methods like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy in conjunction with chiral shift reagents.

Theoretical and Computational Chemistry Approaches for Ring Opened Hydroxy Levetiracetam

Quantum Mechanical Calculations for Structure and Reactivity

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the molecular properties of ring-opened hydroxy levetiracetam (B1674943) at the electronic level. These methods allow for the precise determination of its three-dimensional structure, the energetics of its formation, and its intrinsic reactivity.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of any molecule is to determine its most stable three-dimensional arrangement of atoms, known as geometry optimization. For a flexible molecule like ring-opened hydroxy levetiracetam, which lacks the rigid pyrrolidine (B122466) ring of its parent compound, a thorough conformational analysis is essential. This process involves identifying all possible low-energy structures (conformers) arising from the rotation around single bonds.

Energy Profiles of Ring-Opening Reactions and Transition States

The formation of this compound from a hydroxylated intermediate of levetiracetam involves the cleavage of a C-N bond within the pyrrolidine ring. QM methods can be used to model the reaction pathway for this ring-opening process. This involves calculating the energy of the reactant, product, and, most importantly, the transition state (TS) connecting them. The energy difference between the reactant and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.

Computational studies on the ring-opening of other cyclic compounds, such as tricyclic oxanorbornenes and cyclotrimethylene trinitramine (RDX), have demonstrated the utility of DFT in elucidating reaction mechanisms and energetics. mdpi.comnih.govresearchgate.net For the formation of this compound, a plausible mechanism would involve the enzymatic or hydrolytic attack on the carbonyl group of the hydroxylated pyrrolidinone ring, followed by ring opening. QM calculations could map out the potential energy surface for this transformation, identifying the lowest energy path and the structure of the corresponding transition state. Such calculations would provide insight into the feasibility of this metabolic pathway compared to other metabolic routes of levetiracetam.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

The electronic structure of a molecule governs its reactivity. QM calculations provide a wealth of information about the distribution of electrons, which can be visualized through molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the hydroxyl group and the amide functionalities. The LUMO, on the other hand, would be expected to be distributed over the electrophilic centers of the molecule. By calculating the energies of these frontier orbitals, it is possible to predict the sites most susceptible to nucleophilic and electrophilic attack, providing insights into potential further metabolic transformations or interactions with biological macromolecules.

| Computed Property | Description | Significance for this compound |

| Geometry Optimization | Finding the lowest energy 3D structure of the molecule. | Determines the most stable conformation, which is crucial for understanding its interaction with biological targets. |

| Conformational Analysis | Identifying all stable conformers and their relative energies. | Reveals the flexibility of the molecule and the different shapes it can adopt in solution. |

| Energy Profile | Calculating the energy changes along a reaction pathway, including transition states. | Helps to understand the mechanism and feasibility of the ring-opening reaction that forms the metabolite. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While QM calculations provide detailed information about static molecular structures, molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational changes and the influence of the surrounding environment, such as water.

For this compound, MD simulations in a simulated aqueous environment would be invaluable for understanding its conformational flexibility. These simulations can reveal how the molecule folds and unfolds, the lifetimes of different conformations, and the nature of its interactions with water molecules (solvation). The hydrogen bonding patterns between the solute and solvent, as well as within the molecule itself, can be analyzed in detail. This information is critical for a realistic understanding of the molecule's behavior in a biological milieu. MD simulations have been successfully applied to study the interaction of levetiracetam with the P-glycoprotein transporter, providing insights into its efflux dynamics. nih.govresearchgate.net A similar approach could be used to investigate the transport and binding properties of its ring-opened hydroxy metabolite.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties of molecules, which can be used to aid in their experimental identification and characterization. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra would be particularly useful.

QM calculations can provide accurate predictions of 1H and 13C NMR chemical shifts. By calculating these shifts for a range of possible isomers and conformers, and comparing them with experimental data (if available), it is possible to confirm the structure of the metabolite. Machine learning approaches are also being increasingly used to improve the accuracy and speed of NMR predictions. frontiersin.org

Similarly, the vibrational frequencies corresponding to the IR spectrum can be computed. Each vibrational mode corresponds to a specific type of bond stretching or bending. The calculated IR spectrum can be compared with experimental data to identify the presence of key functional groups, such as the hydroxyl and amide groups, providing further evidence for the proposed structure of this compound.

| Spectroscopic Property | Computational Method | Application for this compound |

| NMR Chemical Shifts (¹H, ¹³C) | Quantum Mechanics (DFT), Machine Learning | Aids in the structural elucidation by comparing predicted shifts with experimental data. |

| Vibrational Frequencies (IR) | Quantum Mechanics (DFT) | Helps to identify characteristic functional groups and confirm the molecular structure. |

Cheminformatics and Reaction Mechanism Modeling for Metabolite Formation

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical information. In the context of drug metabolism, cheminformatics tools can be used to predict the metabolic fate of a drug and to model the mechanisms of metabolite formation.

Predictive models for drug metabolism are often based on Quantitative Structure-Activity Relationship (QSAR) or machine learning algorithms. mdpi.com These models are trained on large datasets of known drug metabolism pathways and can be used to predict the likelihood of different metabolic reactions for a new compound. For levetiracetam, such models could be employed to predict the formation of various metabolites, including the hydroxylated intermediate that precedes the formation of this compound.

Furthermore, computational models can be used to simulate the interaction of levetiracetam with drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. Although levetiracetam metabolism is not primarily mediated by CYPs, minor oxidative metabolites are known to form. researchgate.netnih.gov Docking studies and MD simulations can be used to investigate the binding of levetiracetam to the active site of these enzymes and to identify the most likely sites of oxidation. This information can help to rationalize the formation of hydroxylated intermediates and, subsequently, the ring-opened metabolite. Physiologically based pharmacokinetic (PBPK) modeling is another computational tool that can be used to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites, providing a holistic view of its disposition in the body. nih.govnih.gov

Q & A

Q. How can open-label trial designs minimize bias when assessing levetiracetam’s cognitive effects in older adults?

- Methodological Answer : Use a balanced placebo design with blinded outcome assessors. Incorporate objective measures (e.g., Cambridge Neuropsychological Test Automated Battery) and patient-reported outcomes. A randomized crossover study in healthy older adults demonstrated no significant cognitive impairment, validating this approach .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.